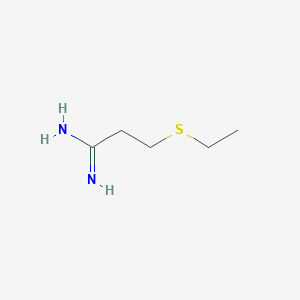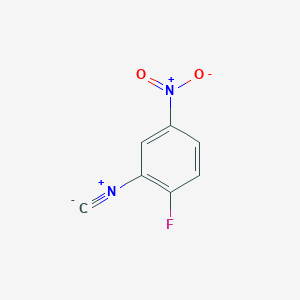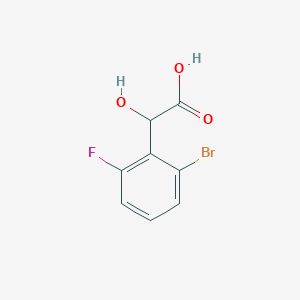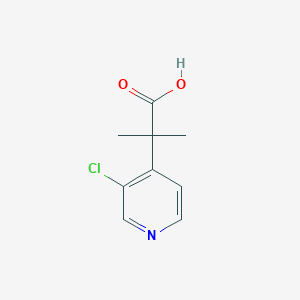
3-(Ethylthio)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylthio)propanimidamide is an organic compound with the molecular formula C5H12N2S It is characterized by the presence of an ethylthio group attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanimidamide typically involves the reaction of ethylthiol with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired outcome and scale of production .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylthio)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidamide group can produce amines .
Scientific Research Applications
3-(Ethylthio)propanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)propanimidamide involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
- 3-(Methylthio)propanimidamide
- 3-(Propylthio)propanimidamide
- 3-(Butylthio)propanimidamide
Comparison: Compared to its analogs, 3-(Ethylthio)propanimidamide exhibits unique properties due to the presence of the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethylthio group may provide better stability and bioavailability compared to the methylthio or propylthio analogs .
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethylsulfanylpropanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI Key |
TUSNBKSWEYSSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)








![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)



